molecular formula C19H20N2O6S B11250762 Methyl 3-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate

Methyl 3-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate

Cat. No.: B11250762
M. Wt: 404.4 g/mol
InChI Key: QVKCLLQEZMXYIY-UHFFFAOYSA-N
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Description

Methyl 3-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate is a complex organic compound with a unique structure that includes a benzoxazepine ring and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include methanesulfonyl chloride, amines, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 3-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 3-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate is unique due to its benzoxazepine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H20N2O6S

Molecular Weight

404.4 g/mol

IUPAC Name

methyl 3-[(5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carbonyl)amino]benzoate

InChI

InChI=1S/C19H20N2O6S/c1-26-19(23)13-6-5-7-14(12-13)20-18(22)17-10-11-21(28(2,24)25)15-8-3-4-9-16(15)27-17/h3-9,12,17H,10-11H2,1-2H3,(H,20,22)

InChI Key

QVKCLLQEZMXYIY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(C3=CC=CC=C3O2)S(=O)(=O)C

Origin of Product

United States

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